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Phosphatidylinositol-5-phosphate -

Phosphatidylinositol-5-phosphate

Catalog Number: EVT-1576425
CAS Number:
Molecular Formula: C46H82O16P2
Molecular Weight: 953.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PIP[5'](17:0/20:4(5Z,8Z,11Z,14Z)) is a glycerophosphoinositol phosphate.
Overview

Phosphatidylinositol-5-phosphate is a phosphoinositide, a class of lipids that play crucial roles in cellular signaling and membrane dynamics. It is primarily located in various cellular compartments, including the nucleus, and is involved in several biological processes, such as cell signaling, cytoskeletal organization, and membrane trafficking. Phosphatidylinositol-5-phosphate is synthesized through the phosphorylation of phosphatidylinositol-4-phosphate by specific kinases.

Source

Phosphatidylinositol-5-phosphate is synthesized in the cell membrane and can also be found in endosomal compartments. Its levels can be modulated by various enzymes, including phosphoinositide kinases and phosphatases, which regulate its synthesis and degradation.

Classification

Phosphatidylinositol-5-phosphate belongs to the family of phosphoinositides, which are derivatives of phosphatidylinositol. It is classified based on its phosphate group position on the inositol ring, specifically at the 5-position.

Synthesis Analysis

Methods

Phosphatidylinositol-5-phosphate synthesis occurs primarily through the action of phosphatidylinositol phosphate kinases. The two main types involved are:

  1. Phosphatidylinositol 4-phosphate 5-kinase: This enzyme phosphorylates phosphatidylinositol-4-phosphate at the 5-position to produce phosphatidylinositol-4,5-bisphosphate.
  2. Phosphatidylinositol 5-phosphate 4-kinase: This enzyme phosphorylates phosphatidylinositol-5-phosphate at the 4-position to generate phosphatidylinositol-4,5-bisphosphate.

Technical Details

The synthesis of phosphatidylinositol-5-phosphate can also be achieved through chemical methods. For example, stabilized analogues have been synthesized using specific chemical reactions to mimic natural pathways .

Molecular Structure Analysis

Structure

Phosphatidylinositol-5-phosphate consists of a glycerol backbone linked to two fatty acid chains and a phosphorylated inositol ring. The structure can be represented as follows:

C6H11O9P\text{C}_{6}\text{H}_{11}\text{O}_{9}\text{P}

Data

The molecular weight of phosphatidylinositol-5-phosphate is approximately 295.2 g/mol. Its structural formula indicates it has one phosphate group attached to the fifth carbon of the inositol ring.

Chemical Reactions Analysis

Reactions

Phosphatidylinositol-5-phosphate participates in various biochemical reactions within cells:

  1. Phosphorylation: It can be further phosphorylated by kinases to form phosphatidylinositol-3,5-bisphosphate or other derivatives.
  2. Dephosphorylation: Specific phosphatases can remove phosphate groups from phosphatidylinositol-5-phosphate, regulating its levels and activity.

Technical Details

The reactions involving phosphatidylinositol-5-phosphate are often catalyzed by specific enzymes that recognize its unique structure and modify it accordingly .

Mechanism of Action

Process

Phosphatidylinositol-5-phosphate acts as a signaling molecule that interacts with various proteins involved in cellular processes such as endocytosis and exocytosis. Its mechanism includes:

  1. Binding: It binds to specific protein domains, such as pleckstrin homology domains, facilitating protein recruitment to membranes.
  2. Signal Transduction: It plays a role in activating downstream signaling pathways that regulate cellular responses.

Data

Research indicates that alterations in the levels of phosphatidylinositol-5-phosphate can significantly affect cellular functions, highlighting its importance in maintaining cellular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

Phosphatidylinositol-5-phosphate is typically a viscous liquid at room temperature and exhibits amphiphilic properties due to its hydrophilic phosphate head group and hydrophobic fatty acid tails.

Chemical Properties

  1. Solubility: It is soluble in organic solvents like chloroform and methanol but insoluble in water.
  2. Stability: Phosphatidylinositol-5-phosphate is relatively stable under physiological conditions but can be hydrolyzed by specific enzymes.

Relevant data indicate that its stability can vary depending on environmental conditions such as pH and temperature .

Applications

Scientific Uses

Phosphatidylinositol-5-phosphate is utilized extensively in research related to cell biology and biochemistry:

  1. Cell Signaling Studies: It serves as a crucial component for understanding signal transduction pathways.
  2. Membrane Dynamics Research: Its role in membrane trafficking makes it important for studies on endocytosis and exocytosis.
  3. Disease Research: Alterations in phosphoinositide metabolism are linked to various diseases, including cancer and neurodegenerative disorders.
Structural and Biochemical Foundations of Phosphatidylinositol-5-Phosphate

Molecular Architecture of PtdIns5P: Inositol Ring Phosphorylation Patterns and Acyl Chain Composition

Phosphatidylinositol-5-phosphate (PtdIns5P) belongs to the phosphoinositide family, characterized by a glycerol backbone, two fatty acid chains, and a phosphorylated inositol headgroup. The defining feature of PtdIns5P is a single phosphate group at the 5-position of the myo-inositol ring. This phosphorylation pattern confers unique three-dimensional properties: The 5-phosphate group creates a distinct electrostatic landscape that enables specific protein-lipid interactions, differentiating it from other monophosphorylated phosphoinositides like PtdIns3P and PtdIns4P [1] [8].

The acyl chain composition of PtdIns5P exhibits remarkable conservation across mammalian systems. Mass spectrometry analyses reveal that ~80% of cellular PtdIns5P features a C38:4 configuration—specifically, a 1-stearoyl-2-arachidonoyl (18:0/20:4) sn-glycerol backbone. This enrichment in stearic (saturated) and arachidonic (polyunsaturated) acids influences its membrane embedding properties and molecular dynamics. The saturated sn-1 chain provides structural stability, while the kinked arachidonoyl chain at sn-2 enhances lateral mobility within membranes. This specific configuration may facilitate optimal presentation of the phosphorylated headgroup for effector protein recognition [4] [9].

Table 1: Molecular Characteristics of PtdIns5P

Structural FeatureChemical SpecificationFunctional Implication
Headgroupmyo-Inositol-5-monophosphateDetermines specific protein binding partners
sn-1 Acyl ChainStearate (C18:0) in ~80% of moleculesProvides membrane anchoring stability
sn-2 Acyl ChainArachidonate (C20:4) in ~80% of moleculesEnhances membrane fluidity and accessibility
Net Charge-2 at physiological pHFacilitates electrostatic interactions

Comparative Analysis of Phosphoinositide Isomer Diversity: Positional Specificity of Phosphate Groups

The cellular landscape of phosphoinositides comprises seven distinct isoforms differentiated solely by the positional arrangement of phosphate groups on the inositol ring. PtdIns5P represents the least abundant monophosphorylated isomer, with cellular concentrations approximately 20-100-fold lower than PtdIns4P and approximately 5-fold higher than PtdIns(3,5)P₂ [1]. This quantitative hierarchy reflects both metabolic stability and signaling specialization among phosphoinositides.

The biological significance of phosphate positioning is exemplified by differential effector protein recognition. While PtdIns3P binds FYVE domains and PtdIns4P associates with PH domains, PtdIns5P specifically interacts with plant homeodomains (PHD fingers) and certain polybasic domains. For instance, the PHD finger of ING2 tumor suppressor exhibits >100-fold selectivity for PtdIns5P over PtdIns4P, enabling nuclear stress signaling [9] [10]. Similarly, the downstream-of-kinase (DOK) proteins selectively bind PtdIns5P during T-cell activation, triggering interleukin-2 production [2].

Table 2: Phosphoinositide Isomer Characteristics

PhosphoinositideRelative AbundancePrimary LocalizationKey Recognition Domains
PtdIns5P0.1-0.5% of total PINucleus, cytoplasmic membranesPHD fingers, polybasic regions
PtdIns3P~1%Early endosomes, phagosomesFYVE, PX domains
PtdIns4P10-20%Golgi, plasma membranePH, OSBP-related domains
PtdIns(4,5)P₂~1%Plasma membranePH, ENTH, ANTH domains
PtdIns(3,5)P₂<0.05%Late endosomes, lysosomesPROPPINs, GLUE domains

Biosynthesis Pathways

Direct Synthesis via PIKfyve-Mediated 5-Phosphorylation of Phosphatidylinositol

The principal route for PtdIns5P generation involves direct phosphorylation of phosphatidylinositol (PI) at the 5-position, catalyzed predominantly by the PIKfyve kinase complex. PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) forms a functional heterotrimer with ArPIKfyve (Sac3) and Vac14, enhancing its catalytic efficiency and stability. Biochemical studies demonstrate that PIKfyve exhibits dual substrate specificity, phosphorylating both PtdIns and PtdIns3P. Genetic evidence from transgenic mice shows that disruption of a single PIKfyve allele reduces cellular PtdIns5P levels by ~50%, establishing PIKfyve as the major source of steady-state PtdIns5P [1] [2] [3].

The subcellular localization of PIKfyve to endosomal compartments directs PtdIns5P production to these membranes. PIKfyve-dependent PtdIns5P synthesis increases significantly in response to insulin stimulation and cellular stress, suggesting regulated kinase activation beyond constitutive activity. Structural analyses reveal that PIKfyve contains an N-terminal FYVE domain that binds PtdIns3P, positioning the kinase at endosomal membranes where it phosphorylates adjacent PI molecules [1] [2].

Indirect Generation Through Dephosphorylation of PtdIns(3,5)P₂ and PtdIns(4,5)P₂

Alternative biosynthetic routes involve phosphatase-mediated conversion of bisphosphorylated precursors. The 3-phosphatase activity of myotubularin family enzymes (MTMR1-14) efficiently converts PtdIns(3,5)P₂ to PtdIns5P. Genetic ablation of myotubularin-related protein 2 (MTMR2) elevates PtdIns(3,5)P₂ while decreasing PtdIns5P, confirming this pathway's physiological relevance [1] [2] [10]. However, given the low cellular abundance of PtdIns(3,5)P₂ (~1/5th of PtdIns5P), this pathway likely contributes to specialized signaling contexts rather than bulk production.

Pathogen effectors provide additional indirect pathways: Shigella flexneri virulence factor IpgD acts as a 4-phosphatase that converts plasma membrane PtdIns(4,5)P₂ to PtdIns5P during infection. Mammalian cells possess analogous enzymes, including type I and type II PtdIns(4,5)P₂ 4-phosphatases, which generate PtdIns5P during platelet activation and growth factor signaling [1] [10]. These pathways enable rapid, localized PtdIns5P production independent of PIKfyve activity.

Role of Myotubularin Phosphatases in PtdIns5P Homeostasis

The myotubularin phosphatase family (MTM/MTMR) comprises 15 members that function as PtdIns3P/PtdIns(3,5)P₂ 3-phosphatases. These enzymes exhibit exquisite specificity for the 3-phosphate position, converting PtdIns(3,5)P₂ to PtdIns5P without affecting other phosphoinositides. Structural studies reveal that myotubularins contain an active-site cysteine within a conserved CX₅R motif that directly attacks the phosphoester bond, with the R residue positioning the phosphate group [2] [10].

The regulation of myotubularins involves dimerization, membrane recruitment, and phosphorylation. Loss-of-function mutations in MTM1 cause X-linked centronuclear myopathy, characterized by aberrant PtdIns5P/PtdIns(3,5)P₂ ratios in muscle cells. Interestingly, MTMR2 knockout increases PtdIns(3,5)P₂ while decreasing PtdIns5P, establishing a direct metabolic relationship between these lipids [2]. These phosphatases thus serve as critical modulators of PtdIns5P levels, particularly in contexts where PtdIns(3,5)P₂ synthesis is upregulated, such as during osmotic stress and autophagosome maturation.

Table 3: PtdIns5P Biosynthetic Pathways

Synthetic RouteKey EnzymesSubcellular LocalizationPrimary Regulatory Stimuli
Direct 5-phosphorylationPIKfyve complex (PIKfyve-ArPIKfyve-Vac14)Endosomes, lysosomesInsulin, growth factors
PtdIns(3,5)P₂ dephosphorylationMTMR1, MTMR2, MTMR3, MTMR6Cytoplasmic membranes, EROsmotic stress, nutrient status
PtdIns(4,5)P₂ dephosphorylationIpgD (bacterial), Type I/II 4-phosphatasesPlasma membranePathogen invasion, thrombin

Metabolic Regulation

PI5P4K Kinases and Their Role in PtdIns5P Clearance

The primary route for PtdIns5P metabolism involves phosphorylation by phosphatidylinositol-5-phosphate 4-kinases (PI5P4Ks, converting it to PtdIns(4,5)P₂. Mammals express three PI5P4K isoforms (α, β, γ) with distinct subcellular distributions and expression patterns. PI5P4Kα and β exhibit high catalytic activity and nucleo-cytoplasmic localization, while PI5P4Kγ shows lower activity and associates with the plasma membrane [3] [5] [6].

Genetic studies reveal the metabolic significance of these kinases: Combined deletion of PI5P4Kα and β in mouse liver causes PtdIns5P accumulation and severe autophagic defects during fasting. These mice exhibit enlarged lipid droplets and impaired autophagosome-lysosome fusion, demonstrating that PI5P4K-mediated clearance regulates cellular catabolism [3] [6]. Biochemical analyses indicate that PI5P4Ks exhibit a substrate affinity (Km ~50-100 μM) that matches physiological PtdIns5P concentrations (~5-10 μM), positioning them as efficient regulators of basal PtdIns5P levels [5].

The evolutionary conservation of this regulatory mechanism is underscored by findings in C. elegans, where deletion of the PI5P4K ortholog ppk-2 similarly disrupts autophagy. Cancer relevance emerges from observations that PI5P4K inhibition elevates reactive oxygen species and suppresses tumor growth in TP53-mutant cells, linking PtdIns5P accumulation to oxidative stress pathways [3] [5].

Compartment-Specific Dynamics: Cytoplasmic vs. Nuclear Pools

PtdIns5P exhibits spatially distinct pools with specialized regulatory mechanisms. The cytoplasmic pool (80-90% of cellular PtdIns5P) primarily localizes to endosomal membranes and responds dynamically to extracellular stimuli. Insulin induces rapid (minutes) 2-3-fold increases in cytoplasmic PtdIns5P through PIKfyve activation, facilitating GLUT4 translocation and glucose uptake. Conversely, hypoosmotic shock decreases cytoplasmic PtdIns5P via unknown mechanisms [1] [2].

The nuclear pool (10-20% of cellular PtdIns5P) functions independently and is regulated by type I PtdIns(4,5)P₂ 4-phosphatases rather than PIKfyve. Nuclear PtdIns5P increases during G1/S transition and UV-induced stress, modulating chromatin responses. Key nuclear effectors include:

  • ING2: Binds PtdIns5P via its PHD finger, promoting p53 acetylation and apoptosis
  • UHRF1: Regulates DNMT1 accessibility for DNA methylation
  • TAF3: Controls myogenic gene expression during differentiation [9] [10]

Nuclear PtdIns5P dynamics are coordinated with phosphoinositide kinases: PIPKIIβ phosphorylates nuclear PtdIns5P to PtdIns(4,5)P₂, while type I 4-phosphatases reverse this reaction. This "futile cycle" allows rapid modulation of nuclear PtdIns5P without requiring de novo synthesis [1] [9].

Table 4: Characteristics of Cytoplasmic vs. Nuclear PtdIns5P Pools

CharacteristicCytoplasmic PoolNuclear Pool
Proportion of total80-90%10-20%
Primary regulatorsPIKfyve, PI5P4Kα/βType I 4-phosphatases, PIPKIIβ
Key metabolic enzymesPIKfyve, MTMRs, PI5P4KsType I PIP₂ 4-phosphatase
Stimuli affecting levelsInsulin, thrombin, osmotic stressCell cycle progression, UV stress
Major effectorsDOK1/2, TIAM1, GLUT4ING2, TAF3, UHRF1, chromatin modifiers
Primary functionsGlucose uptake, actin remodeling, vesicular traffickingChromatin remodeling, gene expression, stress response

Table 5: PI5P4K Isoforms in PtdIns5P Regulation

IsoformGeneCatalytic ActivitySubcellular LocalizationPhysiological Functions
PI5P4KαPIP4K2AHighCytoplasm, nucleus, autophagosomesAutophagy regulation, tumor suppression
PI5P4KβPIP4K2BHighNucleus, cytoplasmT-cell activation, chromatin regulation
PI5P4KγPIP4K2CLowPlasma membraneUnknown (knockout mice viable)

Properties

Product Name

Phosphatidylinositol-5-phosphate

IUPAC Name

[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(1R,3R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C46H82O16P2

Molecular Weight

953.1 g/mol

InChI

InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1

InChI Key

UBXIJOJXUFYNRG-MPJQEMCDSA-N

Synonyms

phosphatidylinositol 5-phosphate
phosphatidylinositol-5-phosphate
PtdIns-5-P
PTDINS5P

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

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